molecular formula C38H34NO4P B3337712 N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 776316-48-4

N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B3337712
CAS No.: 776316-48-4
M. Wt: 599.7 g/mol
InChI Key: SCPIPBUVJMWXLH-UIOOFZCWSA-N
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Description

This compound is a structurally complex phosphorus-containing heterocycle with a pentacyclic framework. Its unique architecture includes a 13-phosphapentacyclo core fused with dioxa (12,14-dioxa) moieties and substituted with two (1S)-1-(2-methoxyphenyl)ethyl groups. The stereochemistry at the chiral centers (1S configuration) and the 2-methoxy substitution on the phenyl rings are critical to its physicochemical and biological properties. The compound’s molecular formula is C₃₈H₃₄NO₄P, with a molecular weight of 599.7 g/mol .

Properties

IUPAC Name

N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO4P/c1-25(29-15-9-11-19-33(29)40-3)39(26(2)30-16-10-12-20-34(30)41-4)44-42-35-23-21-27-13-5-7-17-31(27)37(35)38-32-18-8-6-14-28(32)22-24-36(38)43-44/h5-26H,1-4H3/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPIPBUVJMWXLH-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C(C)C2=CC=CC=C2OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)N([C@@H](C)C2=CC=CC=C2OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776316-48-4
Record name (11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS No: 776316-48-4) is a complex phosphoramidite compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC₃₈H₃₄NO₄P
Molecular Weight599.65 g/mol
CAS Number776316-48-4
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its unique structural features. The phosphoramidite moiety plays a significant role in mediating interactions with nucleophiles and can influence enzyme activity and receptor binding.

Antitumor Activity

Research indicates that N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa exhibits significant antitumor properties in vitro against various cancer cell lines:

  • Case Study 1 : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment.
  • Case Study 2 : A similar effect was observed in human lung cancer cells (A549), where the compound induced apoptosis and inhibited cell proliferation.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Case Study 3 : In vivo studies using a mouse model of acute inflammation revealed a significant reduction in paw edema when treated with the compound.

Toxicity Studies

Preliminary toxicity assessments indicate that N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa has a favorable safety profile at therapeutic doses:

  • LD50 : The compound exhibited an LD50 greater than 500 mg/kg in rodent models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other phosphapentacyclo derivatives, differing in substituents, stereochemistry, or heteroatom placement. Below is a comparative analysis:

Compound Name Substituents CAS Number Molecular Formula Key Differences
N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-13-amine (Target Compound) (1S)-2-methoxyphenylethyl 736158-72-8 C₃₈H₃₄NO₄P Chiral (1S) configuration; 2-methoxy substitution
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-13-amine (1R)-4-methoxyphenylethyl 1322779-96-3 C₃₈H₃₄NO₄P Chiral (1R) configuration; 4-methoxy substitution (para position)
10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-... Dimethylamino and methoxymethyl groups N/A Complex Additional methoxymethyl substituent; dimethylamino group replaces ethyl chains

Physicochemical and Reactivity Differences

  • Stereochemical Impact : The (1S) configuration in the target compound may enhance enantioselective interactions with biological targets compared to the (1R)-4-methoxyphenyl variant, which could exhibit distinct binding affinities due to altered spatial orientation .
  • Reactivity: Phosphorus-containing heterocycles, such as phosphoramide mustard derivatives, are known for alkylating activity via aziridinium intermediates . The target compound’s dioxa-phosphapentacyclo framework may stabilize reactive intermediates, differing from simpler phosphoramide mustards that degrade rapidly (e.g., half-life of 8 min at pH 7.4 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 2
Reactant of Route 2
N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

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